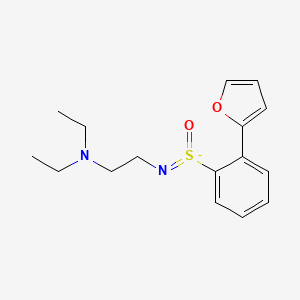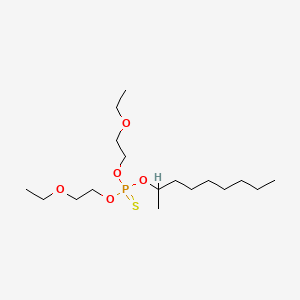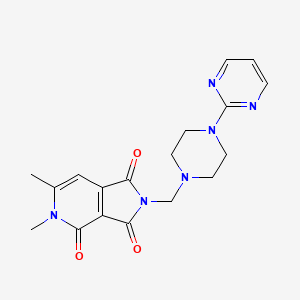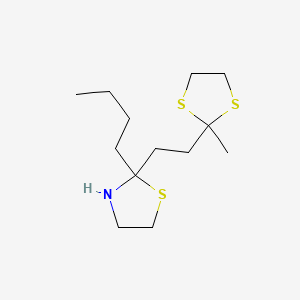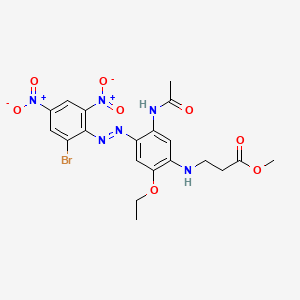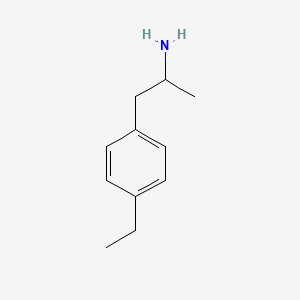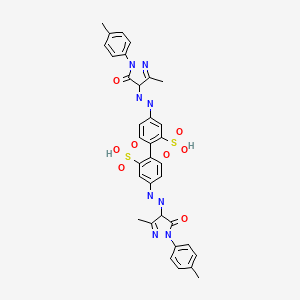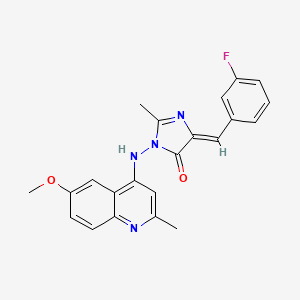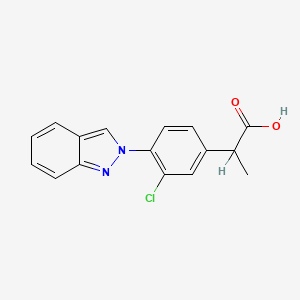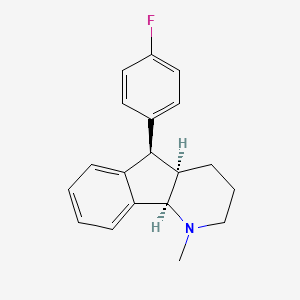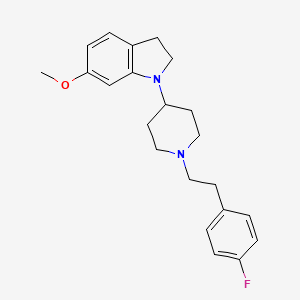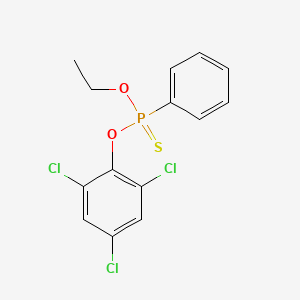
O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate: is an organophosphorus compound known for its use as an insecticide. It is characterized by the presence of a phosphonothioate group, which is a phosphorus atom bonded to sulfur, oxygen, and carbon atoms. This compound is particularly effective against a variety of pests due to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate typically involves the reaction of 2,4,6-trichlorophenol with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2,4,6-Trichlorophenol+Diethyl phosphorochloridothioate→O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a batch reactor with continuous monitoring of temperature and pH to ensure optimal yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate can undergo oxidation to form the corresponding phosphonate.
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the compound can hydrolyze to form 2,4,6-trichlorophenol and diethyl phosphorothioic acid.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Corresponding phosphonate.
Hydrolysis: 2,4,6-Trichlorophenol and diethyl phosphorothioic acid.
Substitution: Various substituted phosphonothioates depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a reagent in the synthesis of other organophosphorus compounds.
- Employed in studies involving the inhibition of acetylcholinesterase.
Biology:
- Investigated for its effects on insect nervous systems.
- Used in studies to understand the mechanism of action of organophosphorus insecticides.
Medicine:
- Research into potential antidotes for organophosphorus poisoning.
- Studied for its potential use in developing new insecticides with lower toxicity to humans.
Industry:
- Widely used as an insecticide in agriculture.
- Employed in the formulation of pest control products.
作用機序
O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve impulse transmission, paralysis, and eventually death of the insect. The molecular target is the active site of acetylcholinesterase, where the compound forms a covalent bond, rendering the enzyme inactive.
類似化合物との比較
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN): Another organophosphorus insecticide with a similar mechanism of action.
O-Ethyl O-(2,4,6-trichlorophenyl) ethylamidothiophosphate: Shares structural similarities but differs in the substituent groups attached to the phosphorus atom.
Uniqueness:
- O-(2,4,6-Trichlorophenyl) O-ethyl phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl ring, which enhances its insecticidal activity and selectivity.
- The presence of the trichlorophenyl group provides increased stability and resistance to metabolic degradation compared to other organophosphorus compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
3587-01-7 |
|---|---|
分子式 |
C14H12Cl3O2PS |
分子量 |
381.6 g/mol |
IUPAC名 |
ethoxy-phenyl-sulfanylidene-(2,4,6-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C14H12Cl3O2PS/c1-2-18-20(21,11-6-4-3-5-7-11)19-14-12(16)8-10(15)9-13(14)17/h3-9H,2H2,1H3 |
InChIキー |
HBYMRHAMAWSKIY-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


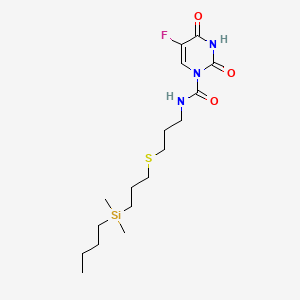
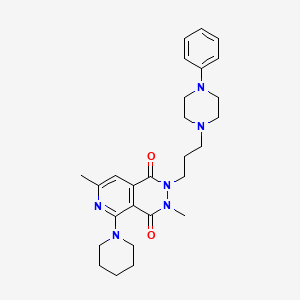
![amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate](/img/structure/B12716173.png)
